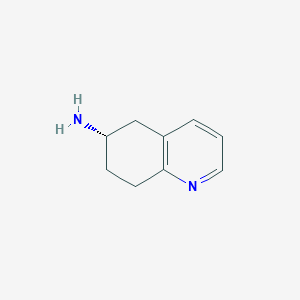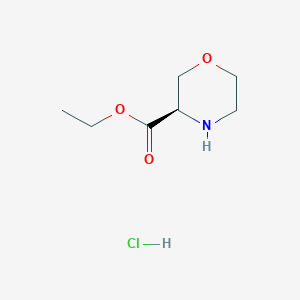
(S)-5,6,7,8-Tetrahydroquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5,6,7,8-Tetrahydroquinolin-6-amine is a chiral amine derivative of tetrahydroquinoline. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amine group and a tetrahydroquinoline structure makes it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,6,7,8-Tetrahydroquinolin-6-amine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 6-nitroquinoline, followed by chiral resolution to obtain the (S)-enantiomer. The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to enhance efficiency and yield. The use of chiral catalysts or chiral auxiliaries can also be employed to ensure the selective production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-5,6,7,8-Tetrahydroquinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or ureas.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, or isocyanates under mild to moderate conditions.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Saturated amines.
Substitution: Amides, sulfonamides, ureas.
Scientific Research Applications
(S)-5,6,7,8-Tetrahydroquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of compounds with anticancer, antiviral, or antibacterial properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-5,6,7,8-Tetrahydroquinolin-6-amine largely depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, leading to modulation of biological processes.
Comparison with Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the amine group, making it less versatile in certain reactions.
6-Aminoquinoline: Contains an aromatic ring, differing in reactivity and applications.
1,2,3,4-Tetrahydroquinoline: Another tetrahydroquinoline derivative with different substitution patterns.
Uniqueness: (S)-5,6,7,8-Tetrahydroquinolin-6-amine is unique due to its chiral nature and the presence of both an amine group and a tetrahydroquinoline structure. This combination allows for a wide range of chemical transformations and applications, particularly in the synthesis of chiral drugs and complex organic molecules.
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(6S)-5,6,7,8-tetrahydroquinolin-6-amine |
InChI |
InChI=1S/C9H12N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-2,5,8H,3-4,6,10H2/t8-/m0/s1 |
InChI Key |
FHNCLWIIGMLHNP-QMMMGPOBSA-N |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)C=CC=N2 |
Canonical SMILES |
C1CC2=C(CC1N)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)
![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)





![3H-Pyrazolo[4,3-C]pyridine](/img/structure/B11924181.png)


![5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)


![Pyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B11924214.png)
